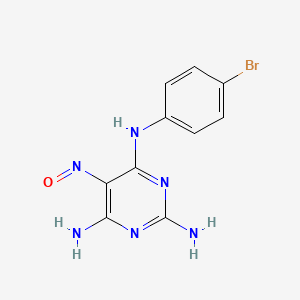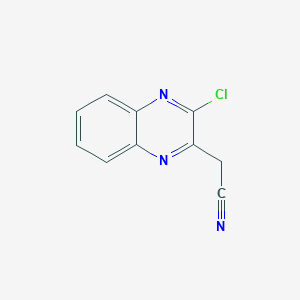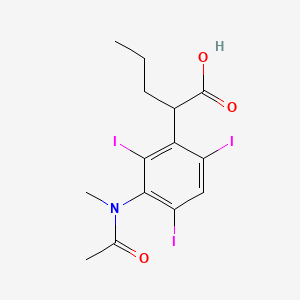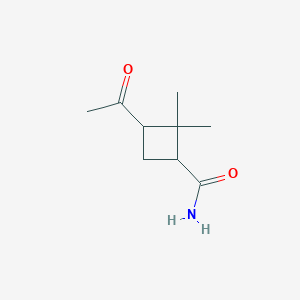
trans,trans-4-But-3-enyl-4''-ethyl-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: is an organic compound with the molecular formula C18H32 . It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The cyclohexane derivatives undergo a series of reactions, including alkylation and hydrogenation, under controlled conditions to form the desired bicyclic structure.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds into single bonds, resulting in a fully saturated bicyclic compound.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: can be compared with similar compounds such as:
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of an ethyl group.
trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl: Contains a difluoro-phenyl group, offering different chemical properties.
Propriétés
Numéro CAS |
845268-20-4 |
|---|---|
Formule moléculaire |
C18H32 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-but-3-enyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h3,15-18H,1,4-14H2,2H3 |
Clé InChI |
LLTCKIUWGLQXNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)



![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)


